molecular formula C20H16FN5O2 B2698925 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide CAS No. 900008-85-7

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide

Cat. No. B2698925
CAS RN: 900008-85-7
M. Wt: 377.379
InChI Key: OHEGGSVXFLKAFG-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of the fluorobenzamide group might also contribute to its properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[3,4-d]pyrimidine core, with the 3,4-dimethylphenyl and 4-fluorobenzamide groups attached at specific positions. The exact 3D conformation would depend on the spatial arrangement of these groups.


Chemical Reactions Analysis

As a pyrazolo[3,4-d]pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role.

Scientific Research Applications

Translocator Protein Ligands and Neuroinflammation Imaging

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide and its analogs have been synthesized for binding the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives show potential as in vivo PET-radiotracers, with significant brain uptake and local accumulation in neuroinflammation models, indicating their use in neuroinflammation PET imaging (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Studies

Compounds structurally related to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide have been investigated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These studies are crucial for understanding PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anti-Mycobacterial Activity

Research into pyrazolo[1,5-a]pyrimidines, a class to which this compound belongs, has shown their potential as inhibitors of mycobacterial ATP synthase, important for the treatment of Mycobacterium tuberculosis (M.tb). These compounds have exhibited potent in vitro M.tb growth inhibition, highlighting their potential as inhibitors of M.tb (Sutherland et al., 2022).

Anticonvulsant and Antidepressant Activities

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Some derivatives in this class showed significant reduction in immobility time in depression models and greater anticonvulsant activity than reference drugs, indicating their therapeutic potential (Zhang et al., 2016).

Anticancer Activity

Several pyrazolo[1,5-a]pyrimidine derivatives have been tested for their anticancer activity. They have shown significant inhibition of tumor growth in various cell lines, particularly breast adenocarcinoma cells, suggesting their potential as anticancer agents (Abdellatif et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Many pyrazolo[3,4-d]pyrimidine derivatives are known to have biological activity, often acting as inhibitors of various enzymes .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazolo[3,4-d]pyrimidine derivatives is a active area of research, given their wide range of biological activities . Future research could potentially explore the synthesis, characterization, and biological activity of this specific compound.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEGGSVXFLKAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide

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